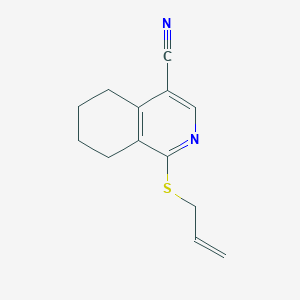
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Additionally, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammatory processes and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its diverse range of biological activities. This makes it a versatile compound that can be used in various research areas, including inflammation, cancer, and neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be achieved through various methods. One of the most common methods involves the reaction of 2-(Allylsulfanyl)aniline with ethyl cyanoacetate in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of steps, including cyclization and elimination, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H14N2S |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
1-prop-2-enylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-7-16-13-12-6-4-3-5-11(12)10(8-14)9-15-13/h2,9H,1,3-7H2 |
InChI-Schlüssel |
WPVSOCVUSOPXSM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
Kanonische SMILES |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
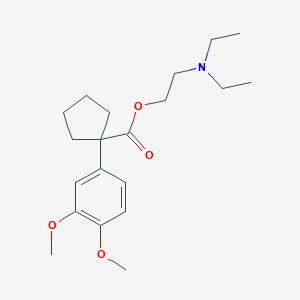
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
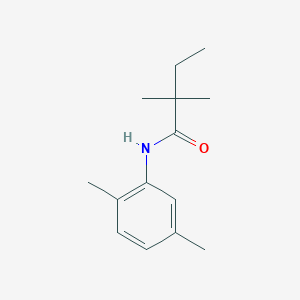
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)
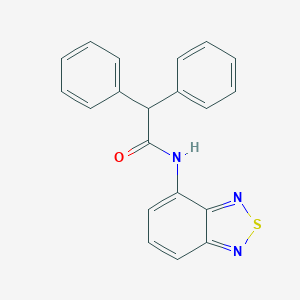
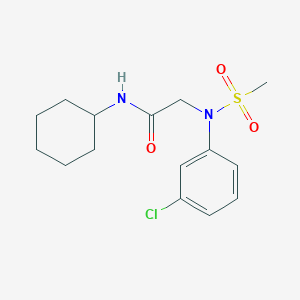
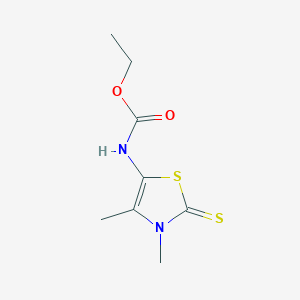
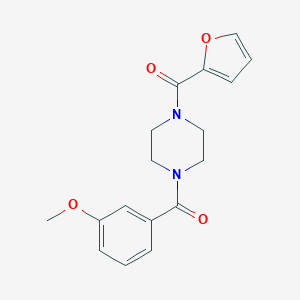
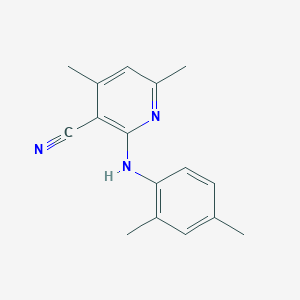
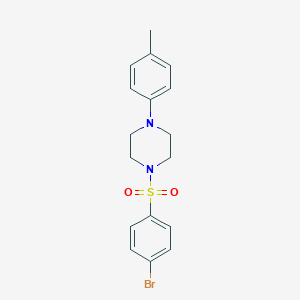
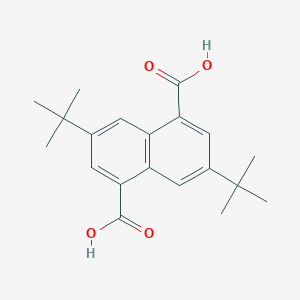
![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)